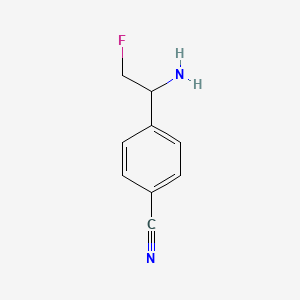
3-(Dimethylamino)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propanethioamide is an organic compound with the molecular formula C5H12N2S It is a derivative of thioamide and is characterized by the presence of a dimethylamino group attached to a propanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propanethioamide typically involves the reaction of dimethylamine with 3-chloropropanethioamide. The reaction is carried out in the presence of a base, such as sodium methoxide, in a solvent like methanol. The reaction conditions include maintaining the temperature at around 25°C during the addition of reactants, followed by heating to 30-40°C for the thermal reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propanethioamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)butanamide
- 3-(Dimethylamino)butanoic acid
- 3-(Dimethylamino)-2-methylpropiophenone
Uniqueness
3-(Dimethylamino)propanethioamide is unique due to its specific combination of a dimethylamino group and a thioamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thioamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-(dimethylamino)propanethioamide |
InChI |
InChI=1S/C5H12N2S/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8) |
InChI Key |
APWATHHHOCAOLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213459.png)
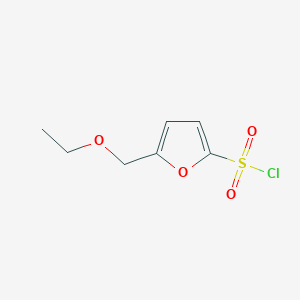
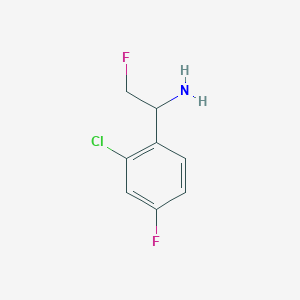
![tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13213489.png)
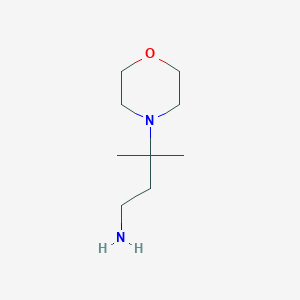
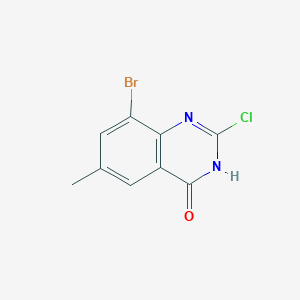
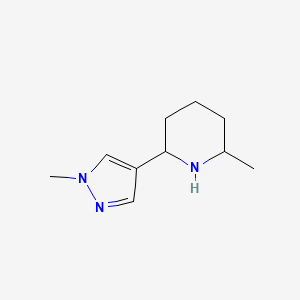

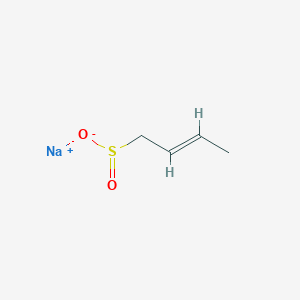
![Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13213515.png)

